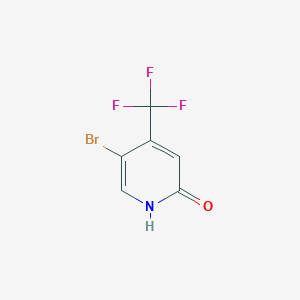














|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].[H][H].C([Li])(C)(C)C.[Cl-].[NH4+].[O:24]1CCC[CH2:25]1>CCCCC.CN(C)C=O>[CH:25]([C:4]1[C:5](=[O:8])[NH:6][CH:7]=[CH:2][C:3]=1[C:9]([F:12])([F:11])[F:10])=[O:24] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC(NC1)=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
whilst maintaining the temperature below -55° C
|
|
Type
|
CUSTOM
|
|
Details
|
a thick grey/purple mixture formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant yellow solution was partitioned between ammonium chloride (50 ml) and ethylacetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted into ethyl acetate which
|
|
Type
|
WASH
|
|
Details
|
was washed
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate was then removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant brown solid was recrystallised from ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C(NC=CC1C(F)(F)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |